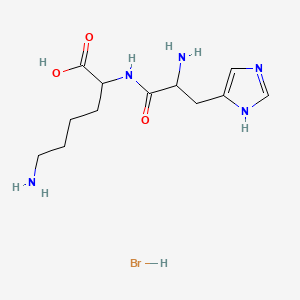

His-Lys-hydrobromide salt

Beschreibung

Fundamental Principles of Peptide Bonds and Dipeptide Formation

A peptide bond is a covalent chemical bond of the amide type, formed when the carboxyl group (-COOH) of one amino acid molecule reacts with the amino group (-NH2) of another. byjus.com This process, known as a condensation or dehydration synthesis reaction, involves the elimination of a water molecule (H2O). byjus.comaklectures.com The resulting linkage, a CO-NH bond, connects two consecutive alpha-amino acids. byjus.com When two amino acids are joined by a single peptide bond, the resulting molecule is termed a dipeptide. byjus.comnumberanalytics.com

The synthesis of peptides chemically often starts from the carboxyl end (C-terminus) and moves towards the amino-terminus (N-terminus). wikipedia.org To prevent unwanted side reactions with the reactive side chains of the amino acids, protecting group strategies are typically employed during synthesis. wikipedia.org

Key characteristics of the peptide bond include:

Rigidity and Planarity : Due to resonance or the partial sharing of electrons between the amide nitrogen and the carboxyl oxygen, the peptide bond exhibits partial double-bond character. vanderbilt.edu This restricts free rotation around the bond, making it rigid and planar. byjus.comkhanacademy.org The atoms involved (C, O, N, H) lie in the same plane. vanderbilt.edu

Strength : Peptide bonds are strong and are not typically broken by heat or high salt concentrations. Their cleavage, a process called hydrolysis, generally requires strong acids or bases at high temperatures, or the action of specific enzymes known as proteolytic enzymes. byjus.comkhanacademy.org

Polarity : The peptide bond contains a partially positive-charged amino group and a partially negative-charged carboxyl group, allowing for hydrogen bonding. byjus.com

Biochemical Significance of Dipeptides Comprising Basic Amino Acids

Dipeptides, the simplest form of peptides, are more than just intermediate building blocks for larger proteins. numberanalytics.comnumberanalytics.com They can exhibit distinct biological activities and are involved in numerous physiological processes, including nutrient absorption, cellular signaling, and neurotransmission. numberanalytics.comdergipark.org.tr The properties and functions of a dipeptide are determined by its constituent amino acids and their sequence. numberanalytics.com

Dipeptides composed of basic amino acids, such as histidine and lysine (B10760008), are of particular interest. Basic amino acids are characterized by side chains that are positively charged at physiological pH. creative-proteomics.com This positive charge can influence the peptide's interactions and functions. For instance, the presence of positively charged amino acids at the C-terminus of peptides can impact their inhibitory effects on enzymes like angiotensin-converting enzyme (ACE). mdpi.com Dipeptides can be absorbed from the intestine into the bloodstream, allowing them to exert systemic effects. mdpi.com

Structural and Functional Contributions of Histidine and Lysine Residues within Peptides

The specific properties of the Histidyl-Lysine dipeptide are derived from the unique characteristics of its constituent amino acids, histidine and lysine.

Histidine (His) is an essential amino acid with a unique imidazole (B134444) side chain. creative-proteomics.comnih.gov This ring structure gives histidine several crucial functional roles within peptides and proteins:

Acid-Base Catalysis : The pKa of the imidazole ring is close to physiological pH (~6.0), allowing it to act as both a proton donor and acceptor. creative-proteomics.comnih.gov This makes it a versatile residue in the active sites of many enzymes, where it can participate in catalytic triads or act as a proton shuttle. wikipedia.orgrsc.org

Metal Ion Chelation : The nitrogen atoms in the imidazole ring are excellent ligands for coordinating metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). nih.govwikipedia.org This ability is critical for the structure and function of many metalloproteins. rsc.org

Antioxidant Properties : Histidine and histidine-containing peptides, like carnosine (β-alanyl-L-histidine), have demonstrated antioxidant capabilities, protecting cells from oxidative stress. creative-proteomics.comnih.gov

Lysine (Lys) is also an essential amino acid, characterized by a side chain terminating in a primary amino group (-NH₂). wikipedia.orgnih.gov This structure contributes to its functions in peptides:

Protein Structure and Stability : The ε-amino group of lysine is positively charged at physiological pH and can participate in hydrogen bonding and the formation of salt bridges, which help to stabilize the three-dimensional structures of proteins. wikipedia.org

Post-Translational Modifications : Lysine residues are common sites for post-translational modifications, such as acetylation and ubiquitination, which are critical for regulating protein function, gene expression, and cell signaling. nih.gov

Amphipathic Nature : With a long hydrophobic carbon tail and a positively charged group at the end, lysine is considered somewhat amphipathic, allowing it to be found in both the interior and on the surface of proteins where it can interact with aqueous environments. wikipedia.org

The combination of these two basic amino acids in the Histidyl-Lysine (His-Lys) dipeptide results in a molecule with multiple functional groups and charged sites. The hydrobromide salt form of this dipeptide, H-His-Lys-OH·HBr, enhances its solubility and stability, making it suitable for various research applications, including peptide synthesis and the development of novel peptide-based therapeutics. chemimpex.com

Data Tables

Table 1: Properties of Constituent Amino Acids

Table 2: Properties of L-Histidyl-L-lysine hydrobromide

Compound Index

Table 3: List of Compounds Mentioned

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

6-amino-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O3.BrH/c13-4-2-1-3-10(12(19)20)17-11(18)9(14)5-8-6-15-7-16-8;/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMPABBFCFUXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908360 | |

| Record name | N~2~-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]lysine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-61-1 | |

| Record name | N~2~-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]lysine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Derivatization of Histidyl Lysine Hydrobromide Salt

Solution-Phase Peptide Synthesis Techniques for Dipeptide Formation

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), represents the classical approach to creating peptide bonds. researchgate.net While largely superseded by solid-phase methods for research purposes, it remains valuable for large-scale industrial production. wikipedia.org The core principle involves the reaction of amino acids in a suitable solvent, with their reactive functional groups temporarily blocked by protecting groups. wikipedia.org

The synthesis of a dipeptide like His-Lys in solution begins with the protection of the N-terminal amino group of one amino acid (e.g., Histidine) and the C-terminal carboxyl group of the other (e.g., Lysine). The key step is the activation of the free carboxyl group of the N-protected histidine, which converts it into a reactive intermediate. mdpi.com This activation is followed by coupling with the N-terminal free amine of the C-protected lysine (B10760008). Common challenges in this phase include the potential for racemization at the activated carboxyl group and the generation of byproducts that can be difficult to separate. mdpi.comsci-hub.se

Recent advancements have introduced methods to improve efficiency, such as the use of titanium tetrachloride (TiCl₄) as a condensing agent, often in combination with microwave heating, to accelerate the reaction and increase yields while maintaining the chiral integrity of the amino acids. mdpi.comnih.gov After the dipeptide is formed, a final deprotection step is required to remove the protecting groups and isolate the target peptide. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis, pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin. nii.ac.jp This approach simplifies the entire process, as excess reagents and byproducts are removed by simple filtration and washing of the resin after each reaction step. nii.ac.jp

The success of SPPS relies heavily on an orthogonal protecting group strategy, which allows for the selective removal of one type of protecting group while others remain intact. wikipedia.org For the synthesis of His-Lys, this is particularly critical due to the reactive side chains of both amino acids: the imidazole (B134444) ring of histidine and the ε-amino group of lysine.

In the widely used Fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy, the following protecting groups are standard:

Histidine (His): The imidazole side chain is typically protected with a Trityl (Trt) group. The Trt group is acid-labile and prevents the nucleophilic imidazole nitrogen from participating in side reactions. It is removed during the final acid-mediated cleavage from the resin.

Lysine (Lys): The ε-amino group of the lysine side chain is most commonly protected with a tert-Butoxycarbonyl (Boc) group. acs.org The Boc group is also sensitive to strong acid and is cleaved simultaneously with the Trt group and the resin linkage at the end of the synthesis. acs.org

The Nα-amino group of each incoming amino acid is protected by the base-labile Fmoc group, which is removed before each coupling step, demonstrating the orthogonality of the system.

Table 1: Common Orthogonal Protecting Groups in Fmoc-SPPS for His-Lys Synthesis

| Amino Acid | Functional Group Protected | Protecting Group | Deprotection Condition |

| Histidine | Imidazole Side Chain (Nτ or Nπ) | Trityl (Trt) | Strong Acid (e.g., TFA) |

| Lysine | ε-Amino Side Chain | tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) |

| Both | α-Amino Group (Temporary) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) |

Peptide bond formation in SPPS requires a coupling reagent to activate the carboxyl group of the incoming Fmoc-protected amino acid, facilitating its reaction with the free N-terminal amine on the growing peptide chain attached to the resin. The choice of coupling reagent is critical for ensuring high efficiency and minimizing side reactions, especially racemization.

Histidine coupling can be particularly challenging. acs.org Optimization often involves selecting the appropriate reagent and solvent. Commonly used coupling reagents include aminium/uronium or phosphonium (B103445) salts.

Table 2: Selected Peptide Coupling Reagents for SPPS

| Reagent Acronym | Full Chemical Name | Class | Key Characteristics |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Highly efficient and fast-acting; commonly used with an additive like HOBt. |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | More reactive than HBTU, particularly effective for sterically hindered couplings. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Known for reducing racemization; a powerful coupling agent. |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | A cost-effective reagent, often used in combination with an additive like HOBt or OxymaPure to suppress side reactions. |

Reaction optimization involves adjusting parameters such as reaction time, temperature, and the concentration of reagents. For difficult couplings, such as attaching an amino acid to a sterically hindered N-terminus, a "double coupling" protocol may be employed where the coupling step is repeated to drive the reaction to completion.

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups (e.g., Trt and Boc). This is typically achieved by treating the resin with a strong acid. To obtain the specific Histidyl-Lysine hydrobromide salt, a cleavage cocktail containing hydrobromic acid (HBr) is used.

A common approach involves using a solution of HBr in acetic acid. The cleavage mixture also includes "scavengers"—reagents designed to trap the reactive carbocations generated from the cleavage of protecting groups like Trt and Boc, preventing them from re-attaching to the peptide at sensitive residues like tryptophan or methionine. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.

After the cleavage reaction is complete, the resin is filtered off, and the peptide is precipitated from the acidic solution, typically by adding cold diethyl ether. The resulting solid is the crude peptide salt, in this case, His-Lys-hydrobromide, which is then purified, often by high-performance liquid chromatography (HPLC).

Peptide Coupling Reagents and Reaction Mechanism Optimization

Enzymatic Synthesis Approaches for Histidyl-Lysine and Related Dipeptides

Enzymatic peptide synthesis offers a "green" alternative to chemical methods, operating under mild conditions (neutral pH, aqueous solutions, room temperature) which minimizes the need for protecting groups and reduces the risk of racemization. This approach relies on proteases, enzymes that naturally cleave peptide bonds, being used in reverse to form them.

The synthesis can be controlled by either thermodynamic or kinetic approaches. In the kinetically controlled approach, an N-terminally protected amino acid ester reacts with a free amino acid in the presence of a protease like thermolysin or α-chymotrypsin. The enzyme catalyzes the formation of the peptide bond. The choice of enzyme is critical and depends on its specificity for the amino acids being coupled. For His-Lys, an enzyme that recognizes the C-terminal residue (histidine in this case) would be selected. Following the enzymatic coupling, a final step to remove the N-terminal protecting group is still required.

Design and Synthesis of Histidyl-Lysine Analogues and Derivatives

The modification of the His-Lys structure can lead to analogues with altered chemical properties. Derivatization can be achieved by several means:

Side-Chain Modification: The imidazole ring of histidine or the ε-amino group of lysine can be chemically modified after the peptide has been synthesized. For example, the lysine side chain is a common site for attaching labels, such as fluorescent tags or biotin, for use in biochemical assays.

Backbone Modification: The peptide backbone itself can be altered, for instance, by creating N-methylated amino acids. sci-hub.se This modification can increase the peptide's resistance to enzymatic degradation.

Amino Acid Substitution: Replacing either histidine or lysine with a non-canonical amino acid can introduce novel functionalities. For example, substituting histidine with a similar but chemically distinct amino acid could probe the role of the imidazole ring in the peptide's function.

The synthesis of these analogues often follows the same fundamental SPPS or solution-phase strategies, but with the incorporation of the modified or non-canonical building blocks during the chain elongation steps. sci-hub.se

Exploration of Branched and Multimeric Peptide Architectures

The development of branched and multimeric forms of histidyl-lysine (His-Lys) peptides represents a significant advancement in peptide chemistry, enabling the creation of complex macromolecules with unique properties. mdpi.comrsc.org The fundamental principle behind these architectures often involves using a core molecule with multiple functional groups, from which several peptide chains can be synthesized. mdpi.com Lysine, with its trifunctional nature (α-amino group, ε-amino group, and carboxyl group), is an ideal amino acid to serve as this branching point. mdpi.compnas.org By utilizing orthogonal protecting groups for the α- and ε-amino groups, such as Boc-Lys(Fmoc), peptide chains can be elongated in a stepwise manner, creating bifurcated structures. mdpi.commdpi.com

A prominent example of this strategy is the Multiple Antigenic Peptide (MAP) system. pnas.org The MAP approach uses a core matrix of lysine residues, sequentially added to create two, four, eight, or even sixteen branches. pnas.org For instance, an octabranched MAP can be constructed from a core matrix involving three levels of lysine residues, providing eight amino terminals for the synthesis of peptide antigens. pnas.org This entire macromolecule, including the core and the attached peptide chains, can be prepared in a single continuous process using solid-phase peptide synthesis (SPPS). mdpi.compnas.org SPPS is a revolutionary method in peptide chemistry that involves sequentially adding amino acids to a growing peptide chain anchored to an insoluble resin, which allows for high efficiency and purity. rsc.org

The synthesis of branched His-Lys peptides follows two main strategies: divergent and convergent. rsc.org

Divergent Synthesis: In this approach, the peptide is built directly on the resin, with branches added sequentially. This is the typical method used for MAPs and other hyperbranched structures. rsc.org

Convergent Synthesis: This method involves synthesizing the peptide chains separately and then attaching them to the core molecule.

Researchers have synthesized various branched His-Lys (HK) peptides, such as four-branched and eight-branched structures, emanating from a lysine core. researchgate.netwindows.net These complex structures have been investigated for various applications, including as carriers for nucleic acids. researchgate.net The specific sequence and branching pattern of these HK polymers can be tailored to optimize their function. researchgate.net For example, four-branched HK peptides have been successfully synthesized on a solid-phase peptide synthesizer and evaluated as carriers for mRNA. windows.net

Table 1: Examples of Branched Histidyl-Lysine Peptide Architectures

| Architecture | Core Unit | Synthesis Method | Key Features | Source(s) |

| Multiple Antigenic Peptide (MAP) | Low-level sequential lysine residues (e.g., 3 levels for 8 branches) | Solid-Phase Peptide Synthesis (SPPS) | High density of peptide antigens on a single molecule; prepared in a single synthesis. | pnas.org |

| Four-Branched HK Peptide | 3-Lysine core | Solid-Phase Peptide Synthesis (SPPS) | Four identical or varied HK peptide chains emanating from the core. Investigated as carriers for plasmids and mRNA. | researchgate.netwindows.net |

| Eight-Branched HK Peptide | Multi-level lysine core | Solid-Phase Peptide Synthesis (SPPS) | Highly branched structure with eight terminal branches. Effective carrier for siRNA. | researchgate.net |

| Block-Graft Copolypeptide | Poly(L-Lysine) backbone | Ring-Opening Polymerization (ROP) of NCAs | Complex architecture where Poly(L-Histidine) chains are grafted onto a Poly(L-Lysine) block. | mdpi.com |

Modifications of Histidine and Lysine Residues for Enhanced Properties

Chemical derivatization of the constituent amino acid residues in the His-Lys dipeptide offers a powerful tool to enhance its properties and expand its functional applications. psu.eduoup.com Modifications can be targeted to the unique side chains of histidine (imidazole ring) and lysine (primary ε-amino group) to introduce new functionalities or improve existing characteristics. rsc.orgresearchgate.net

Modification of Histidine Residues:

The modification of histidine residues is a complex challenge in peptide chemistry. researchgate.netnih.gov The imidazole side chain is only moderately nucleophilic, and modification strategies often face interference from more nucleophilic residues like lysine and cysteine. researchgate.netnih.govacs.org Despite these difficulties, several methods have been developed for the chemoselective modification of histidine.

One strategy is the radical-mediated C-H alkylation of the imidazole ring. researchgate.netnih.gov This method, which can be promoted by visible light, uses C4-alkyl-1,4-dihydropyridine (DHP) reagents to attach alkyl groups directly to the carbon atoms of the imidazole ring. nih.gov A key advantage of this C-H alkylation is that it preserves the unsubstituted nitrogen atoms of the imidazole ring, which are often crucial for the peptide's biological function. nih.gov Other approaches for histidine modification include N-substitution reactions, such as aza-Michael additions. acs.org While these methods can be effective, achieving site-specificity often remains a major challenge without spatial control. acs.org Chemoenzymatic strategies using engineered metalloenzymes have shown promise in directing aza-Michael additions to single, specific histidine residues within a peptide or protein. acs.org

Modification of Lysine Residues:

Lysine is one of the most frequently targeted residues for chemical modification due to the high accessibility and good nucleophilicity of its primary ε-amino group. nih.gov However, a significant challenge is achieving selectivity between the ε-amino group of the lysine side chain and the α-amino group at the peptide's N-terminus. nih.govrsc.org This can often be controlled by carefully adjusting the reaction pH, as the pKₐ of the N-terminal α-amine (pKa ~8) is lower than that of the lysine ε-amine (pKa ~10). nih.govrsc.org

Aza-Michael addition has been developed as a highly selective method for modifying lysine residues. rsc.org By using reagents such as N-methyl-N-phenylethenesulfonamide, it is possible to achieve highly specific modification of the lysine ε-amino group, even in the presence of a free N-terminus. rsc.org Another strategy involves cross-linking lysine-containing peptides with agents like glutaraldehyde. rsc.org This process forms imine bonds between the primary amines on lysine side chains, which can significantly enhance the mechanical strength and stiffness of peptide-based materials like hydrogels. rsc.org Furthermore, modification strategies such as hydroxylamine-mediated amidination are being explored to modify lysine residues while preserving their positive charge, which is often critical for the peptide's function and interaction with biological systems. researchgate.net

Table 2: Selected Modification Strategies for Histidine and Lysine Residues

| Target Residue | Modification Method | Reagent / Conditions | Enhanced Property / Outcome | Source(s) |

| Histidine | Visible-Light-Promoted C-H Alkylation | C4-alkyl-1,4-dihydropyridine (DHP) reagents, visible light | Chemoselective alkylation; conserves imidazole nitrogens; allows for late-stage functionalization. | researchgate.netnih.gov |

| Histidine | Chemoenzymatic Aza-Michael Addition | Engineered metalloenzyme, various electrophiles | Site-specific modification at a single histidine residue, overcoming interference from other nucleophiles. | acs.org |

| Histidine | Epoxide Ring Opening | Spirooxindole oxirane derivatives | Covalent bond formation with histidine residues, enabling synthesis of peptide-conjugates. | nii.ac.jp |

| Lysine | Aza-Michael Addition | N-Methyl-N-phenylethenesulfonamide | Highly selective modification of the lysine ε-amino group over the N-terminal α-amino group. | rsc.org |

| Lysine | Chemical Cross-linking | Glutaraldehyde | Formation of imine bonds between lysine side chains, increasing mechanical strength of hydrogels. | rsc.org |

| Lysine | Hydroxylamine-Mediated Amidination | Nitriles, hydroxylamine | Modifies the lysine amine while retaining the positive charge, crucial for charge-related functions. | researchgate.net |

Iii. Advanced Structural and Conformational Characterization

Spectroscopic Analysis of Histidyl-Lysine Hydrobromide Salt

Spectroscopic techniques are pivotal in elucidating the molecular structure and behavior of His-Lys-hydrobromide salt. By interacting with the molecule using various forms of electromagnetic radiation, these methods provide detailed information about its atomic arrangement, secondary structure, and dynamic properties in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and observing the dynamic processes of molecules in solution. d-nb.infopiazza.com For the His-Lys dipeptide, NMR provides atomic-level resolution of its conformational preferences and flexibility.

1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign the signals of all proton (¹H) and carbon (¹³C) atoms in the molecule. mdpi.com These assignments are the first step in any detailed structural analysis.

Studies on histidine and lysine-containing peptides have demonstrated that NMR can reveal crucial information about the local environment of each amino acid residue. nih.govbiorxiv.org The chemical shifts of the imidazole (B134444) ring protons of histidine, for instance, are sensitive to pH and can provide information on its protonation state and potential involvement in intermolecular interactions. mdpi.com Similarly, the signals from the lysine (B10760008) side-chain amino group (NH3+) can be analyzed to understand its mobility and interactions. acs.org

NMR relaxation experiments measure the rates at which nuclear spins return to equilibrium after being perturbed. These relaxation parameters are directly related to molecular motion on different timescales, from picoseconds to seconds. d-nb.info For His-Lys, these experiments can quantify the internal dynamics of the peptide backbone and the flexibility of the histidine and lysine side chains. acs.org For example, analysis of ¹⁵N relaxation data can provide model-free order parameters, which describe the degree of spatial restriction of the N-H bond vectors, offering a quantitative measure of flexibility. acs.org Such studies have shown that the lysine side-chain amino groups are often highly mobile. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Histidine and Lysine Residues in Peptides (in ppm) Note: Exact chemical shifts are highly dependent on the specific molecular environment, solvent, and pH.

| Atom | Histidine (His) | Lysine (Lys) |

|---|---|---|

| ¹H | ||

| α-H | 4.0 - 4.8 | 4.0 - 4.6 |

| β-H | 2.9 - 3.4 | 1.6 - 1.9 |

| Imidazole C2-H | 7.5 - 8.5 | - |

| Imidazole C4-H | 6.8 - 7.5 | - |

| γ-H | - | 1.4 - 1.7 |

| δ-H | - | 1.6 - 1.8 |

| ε-H | - | 2.9 - 3.2 |

| ¹³C | ||

| α-C | 50 - 60 | 52 - 62 |

| β-C | 25 - 35 | 30 - 40 |

| Imidazole C2 | 130 - 140 | - |

| Imidazole C4 | 115 - 125 | - |

| Imidazole C5 | 130 - 140 | - |

| γ-C | - | 22 - 28 |

| δ-C | - | 26 - 32 |

| ε-C | - | 38 - 45 |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left-handed and right-handed circularly polarized light by chiral molecules. creative-proteomics.com It is a rapid and sensitive technique for investigating the secondary structure of peptides and proteins in solution. nih.gov The peptide bond is an inherently chiral chromophore, and its arrangement in regular secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra. creative-proteomics.comnih.gov

For a small dipeptide like His-Lys, which is unlikely to form stable, canonical secondary structures on its own, CD spectroscopy can still provide valuable information about its conformational preferences. The far-UV region of the CD spectrum (typically 190-250 nm) is dominated by the peptide bond transitions. creative-proteomics.comrsc.org While a dipeptide will not exhibit the classic α-helix or β-sheet spectra, the observed spectrum can indicate the presence of turns, extended conformations, or random coil-like structures. nih.gov For instance, poly-L-lysine can be induced to adopt α-helical, β-sheet, or random coil conformations under different solution conditions, each with a distinct CD spectrum that serves as a reference. nih.govu-tokyo.ac.jp

The near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acid side chains. creative-proteomics.com In the case of His-Lys, the imidazole ring of histidine is the primary chromophore in this region. Changes in the near-UV CD spectrum can indicate alterations in the local environment of the histidine side chain, such as those caused by changes in pH, solvent, or binding to other molecules. tandfonline.com

Studies have shown that the CD spectra of histidine-containing peptides can be complex. tandfonline.com The imidazole ring itself can contribute to the far-UV CD spectrum, sometimes leading to disordered and confusing spectra between 200 and 250 nm. tandfonline.com However, careful analysis, often in conjunction with other techniques, can still yield insights into the peptide's conformation. nih.govnih.gov The technique is particularly useful for monitoring conformational changes. For example, a change in the CD spectrum upon addition of a metal ion could indicate a conformational shift associated with metal binding. nih.gov

Table 2: Characteristic Far-UV CD Spectral Features for Common Secondary Structures

| Secondary Structure | Wavelength of Negative Bands (nm) | Wavelength of Positive Bands (nm) |

|---|---|---|

| α-Helix | ~222, ~208 | ~193 |

| β-Sheet | ~218 | ~195 |

| Random Coil | ~195 | ~215 (weak) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight and verifying the amino acid sequence of peptides like this compound.

High-resolution mass spectrometers, such as those utilizing electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can determine the molecular weight of a peptide with high precision and accuracy. acs.org This allows for the unambiguous confirmation of the elemental composition of the His-Lys dipeptide and its hydrobromide salt form.

Tandem mass spectrometry (MS/MS) is used for sequence confirmation. In this technique, the parent ion corresponding to the protonated dipeptide is selected and subjected to fragmentation through collision-induced dissociation (CID). researchgate.net The fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the sequence. For His-Lys, this would confirm the Histidine-Lysine connectivity.

MS has been extensively used to study histidine and lysine-containing peptides. acs.orgnih.gov For example, ESI-MS has been used to identify adducts formed between the tripeptide Gly-His-Lys and other molecules, demonstrating the utility of MS in studying chemical reactions and interactions. acs.org Furthermore, MS can be coupled with liquid chromatography (LC-MS) to analyze complex mixtures and identify degradation products, as has been shown for the Gly-His-Lys-Cu complex. tandfonline.comresearchgate.net

Table 3: Expected Mass Information for this compound

| Compound/Fragment | Formula | Approximate Monoisotopic Mass (Da) |

|---|---|---|

| Histidine (residue) | C₆H₇N₃O | 137.06 |

| Lysine (residue) | C₆H₁₂N₂O | 128.09 |

| His-Lys (neutral peptide) | C₁₂H₂₂N₅O₃⁺ | 284.17 |

| His-Lys-H⁺ (protonated) | C₁₂H₂₃N₅O₃⁺ | 285.18 |

| HBr | HBr | 79.92 (for ⁷⁹Br), 81.92 (for ⁸¹Br) |

| His-Lys-HBr (neutral salt) | C₁₂H₂₃BrN₅O₃ | 364.10 (for ⁷⁹Br), 366.10 (for ⁸¹Br) |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. piazza.com This technique relies on the diffraction of X-rays by the ordered array of molecules within a crystal. The resulting diffraction pattern is used to calculate an electron density map, from which a model of the atomic structure can be built and refined. piazza.com

For this compound, a single-crystal X-ray diffraction study would provide definitive information on:

Bond lengths and angles: Precise measurements of all covalent bonds and angles within the dipeptide and the hydrobromide counter-ion.

Conformation: The exact torsion angles of the peptide backbone (phi, psi) and the side chains of histidine and lysine, revealing the molecule's specific folded state in the crystal lattice.

Intermolecular interactions: The detailed network of hydrogen bonds, ionic interactions (e.g., between the protonated amines and the bromide ion), and van der Waals forces that stabilize the crystal structure.

Solvation: The position and interactions of any solvent molecules (e.g., water) incorporated into the crystal structure.

While no crystal structure for this compound itself is readily available in the searched literature, numerous crystal structures of related compounds, such as L-histidine and L-lysine complexed with other molecules, have been determined. researchgate.netresearchgate.net These studies reveal common conformational preferences and interaction patterns for these amino acids. For example, the side chain of lysine often adopts a sterically favorable all-trans conformation. researchgate.net The crystal structure of a histidyl-tRNA synthetase bound to histidine has also been elucidated, providing insight into how the histidine molecule is recognized and oriented in a biological context. rcsb.org The structure of the Cu(II) complex of the related tripeptide Gly-His-Lys has been determined, although it was noted that the solid-state structure, which is polymeric, does not persist in solution. nih.gov

X-ray powder diffraction (XRPD) is a related technique used to analyze polycrystalline materials. It can identify crystalline phases and distinguish between crystalline and amorphous (non-crystalline) solids, which is useful for characterizing the bulk material of the salt. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing insights into the dynamic nature and conformational landscape of molecules that can be difficult to observe directly.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes the positions and velocities of the atoms, revealing the molecule's dynamic behavior and conformational flexibility.

For this compound in an aqueous environment, an MD simulation would typically involve the following steps:

A "force field" is applied, which is a set of parameters that defines the potential energy of the system based on the positions of its atoms. The force field accounts for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

The simulation is run for a specific duration (from nanoseconds to microseconds), calculating the forces on each atom and updating their positions at very small time steps (femtoseconds).

The resulting trajectory provides a detailed, time-resolved view of the dipeptide's behavior, allowing for the analysis of its conformational ensemble—the collection of different shapes the molecule adopts. biorxiv.org This analysis can reveal:

Preferred conformations: Identifying the most populated structural states of the dipeptide in solution.

Conformational transitions: Observing how the molecule shifts between different shapes and the timescales of these changes.

Solvation dynamics: Analyzing the structure and dynamics of water molecules surrounding the peptide and the bromide ion.

Hydrogen bonding: Tracking the formation and breaking of intramolecular and intermolecular hydrogen bonds. nih.gov

MD simulations have been extensively applied to study peptides containing lysine and histidine. nih.govrsc.orgresearchgate.net These studies have investigated how charged residues like lysine and arginine interact with lipid membranes, the conformational preferences of polyelectrolytic peptides, and the influence of pH on the conformational ensembles of histidine-containing disordered proteins. nih.govacs.orgnih.gov For instance, simulations have shown that the long side chains of lysine and arginine facilitate strong interactions with charged groups. nih.gov Computational analyses have also been used to compare the reactivity of different histidine-containing peptides, suggesting that pre-existing intramolecular hydrogen bonds can influence their function. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful theoretical microscope for examining the intricate electronic properties of molecules, providing insights that are often inaccessible through experimental methods alone. numberanalytics.com These calculations, rooted in the principles of quantum mechanics, can elucidate the electronic structure, reactivity, and other fundamental properties of a molecule like this compound. github.io Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are workhorses in this field, each offering a different balance of computational cost and accuracy. fortunejournals.comcecam.org

For the this compound, quantum chemical calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized structure, a variety of electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Another key output is the molecular electrostatic potential (MEP) map. The MEP visually represents the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For the His-Lys dipeptide, the MEP would show negative potential around the carboxyl group's oxygen atoms and positive potential around the protonated amino groups of the lysine side chain and the N-terminus, as well as the protonated imidazole ring of histidine, especially in its hydrobromide salt form where the bromide ion would be associated with a cationic center. These charged regions are primary sites for intermolecular interactions, including hydrogen bonding and salt bridges. plos.orgnih.gov

Quantum chemical parameters derived from these calculations can be used to predict the reactivity of the dipeptide. For instance, calculated parameters like electronegativity, chemical hardness, and softness provide a quantitative basis for understanding its interaction with other molecules or its behavior in different chemical environments. researchgate.net Small values of ionization energy, which can be calculated, often correlate with high reactivity. researchgate.net In the context of the His-Lys dipeptide, these calculations could predict the most likely sites for electrophilic or nucleophilic attack, providing a foundational understanding of its potential chemical modifications and interactions. nih.gov

| Parameter | Description | Predicted Significance for His-Lys Dipeptide |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital; relates to electron-donating ability. | Likely localized on electron-rich areas like the carboxylate group or neutral imidazole ring (depending on protonation state). |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty orbital; relates to electron-accepting ability. | Likely localized on protonated sites such as the ammonium (B1175870) groups or the protonated imidazole ring. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap would suggest a balance of stability and reactivity, characteristic of peptides. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution on the molecule's surface. | Would show distinct positive regions on the Lys and His side chains (protonated) and N-terminus, and a negative region on the C-terminus. |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the separation of the charged terminal and side-chain groups. |

pKa Prediction and Ionization State Modeling in Varied Environments

The ionization state of the this compound is critically dependent on the pH of its environment. The pKa value of a functional group is the pH at which it is 50% protonated and 50% deprotonated. nih.gov For a dipeptide like His-Lys, there are four potentially ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, the imidazole side chain of histidine, and the ε-amino group of the lysine side chain. The hydrobromide salt form indicates that in the solid state, the peptide is protonated and associated with a bromide counter-ion.

Predicting the pKa values of these groups is essential for understanding the dipeptide's charge, solubility, and interactions in solution. Computational methods for pKa prediction range from empirical models to more rigorous quantum mechanical calculations combined with continuum solvent models (like PCM) or free energy perturbation (FEP) calculations. mdpi.comchemrxiv.org These methods account for factors that can shift pKa values from their intrinsic (or model compound) values, such as electrostatic interactions with other charged groups and the local dielectric environment. nih.gov

The intrinsic pKa values for the ionizable groups in peptides are well-established (see Table 2). nih.gov For His-Lys, the α-carboxyl group is the most acidic, followed by the histidine side chain. The N-terminal amino group and the lysine side chain are basic. At physiological pH (~7.4), the carboxyl group will be deprotonated (COO⁻), the lysine side chain will be protonated (NH₃⁺), and the N-terminal amino group will also be protonated. The histidine side chain, with a pKa near the physiological range, can exist in both protonated and neutral forms, making it particularly sensitive to small changes in the local environment. nih.gov This property is often crucial for the biological function of histidine-containing peptides and proteins.

Modeling the ionization state in varied environments involves calculating the net charge of the dipeptide as a function of pH. In a strongly acidic environment (e.g., pH 2), all four groups would be protonated, giving the molecule a net charge of +3. As the pH increases, the groups will deprotonate sequentially, starting with the C-terminal carboxyl group. In a strongly basic environment (e.g., pH 12), all groups would be deprotonated where possible, resulting in a net charge of -1. The presence of the bromide ion from the salt form is relevant in the solid state or in non-aqueous solutions, but in aqueous solution, it will dissociate, and the peptide's charge will be dictated by the pH and the pKa values of its functional groups. The secondary structure of the peptide can also influence pKa values; for instance, the formation of hydrogen bonds can stabilize one charge state over another, thereby shifting the pKa.

| Ionizable Group | Intrinsic pKa (approx.) nih.gov | Charge at pH 2 | Charge at pH 7 | Charge at pH 11 |

|---|---|---|---|---|

| C-terminal α-carboxyl | ~3.7 | 0 | -1 | -1 |

| Histidine side chain (imidazole) | ~6.0 - 6.5 nih.govnih.gov | +1 | ~0 / +1 | 0 |

| N-terminal α-amino | ~8.0 | +1 | +1 | 0 |

| Lysine side chain (ε-amino) | ~10.5 nih.gov | +1 | +1 | ~+1 / 0 |

| Net Molecular Charge | - | +3 | ~+1 to +2 | ~-1 to 0 |

Iv. Biochemical and Biophysical Interaction Studies

Protein-Peptide and Enzyme-Peptide Interaction Mechanisms (In vitro focus)

The interaction of peptides with proteins and enzymes is fundamental to many biological processes. The His-Lys dipeptide, possessing both a histidine and a lysine (B10760008) residue, has the potential to engage in specific interactions that can be quantitatively analyzed and mechanistically understood.

The binding of a peptide to a protein is characterized by its affinity, described by the dissociation constant (K_d), and its kinetics, defined by the association (k_on) and dissociation (k_off) rate constants. nih.gov These parameters quantify the strength and temporal dynamics of the interaction. nih.govsartorius.com Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and microdialysis are commonly employed to measure these values. sigmaaldrich.comacs.org

While specific quantitative binding data for the His-Lys-hydrobromide salt with a particular protein target is not extensively documented in the reviewed literature, studies on similar or more complex peptides provide insight into the expected range of affinities. For instance, individual peptides designed to bind the protein AKT1 have been shown to exhibit micromolar affinity (K_d ~ 2–20 µM). plos.org However, when two such low-affinity peptides are combined into a bivalent "synbody," the affinity can increase dramatically into the nanomolar range (K_d = 1.5 nM), demonstrating the power of avidity. plos.org Similarly, engineered IgG-binding peptides have been shown to have K_d values in the nanomolar range. acs.org A study on a synthetic receptor binding to His-Lys-OMe reported a molar binding constant of log K_ass = 4.2. beilstein-journals.org

The kinetic constants, k_on and k_off, provide further detail beyond the equilibrium state. A rapid association rate (k_on) and a slow dissociation rate (k_off) are often desirable characteristics for therapeutic or diagnostic agents. acs.orgplos.org

Table 1: Example of Binding Affinity and Kinetic Parameters for Peptide-Protein Interactions This table presents illustrative data from studies on various peptides to demonstrate the typical range of values obtained in such analyses.

| Peptide/Ligand | Protein Target | k_on (M-1s-1) | k_off (s-1) | K_d (nM) | Reference |

|---|---|---|---|---|---|

| Synbody | AKT1 | 2.0 x 105 | 3.0 x 10-4 | 1.5 | plos.org |

| 15-Lys8Leu (Peptide) | IgG | 1.41 x 106 | 2.41 x 10-2 | 17.0 | acs.org |

| 15-IgBP (Peptide) | IgG | 0.245 x 106 | 6.55 x 10-2 | 267 | acs.org |

The binding of a ligand, such as a peptide, to a protein often induces conformational changes in the target protein. plos.orgplos.org These structural alterations can be subtle, involving the rearrangement of a few side chains, or dramatic, leading to large-scale domain movements. plos.orguni-regensburg.de Such changes are frequently the basis for the ligand's biological effect, for example, by activating or inhibiting an enzyme or modulating a signaling pathway. plos.orgnih.gov

Post-translational modifications like phosphorylation are well-known inducers of conformational change. plos.orgnih.gov Similarly, peptide binding can trigger structural rearrangements. For example, the binding of a Phr peptide to a Rap protein causes a significant conformational change, transforming a 3-helix bundle into a TPR-like fold, which in turn inactivates the protein. plos.org In the enzyme HisF, substrate binding induces a mobile loop to switch from an open to a closed conformation, which is essential for positioning catalytic residues correctly. uni-regensburg.de

The His-Lys dipeptide could induce localized conformational changes in a target protein through specific interactions. The positively charged lysine side chain could form salt bridges with acidic residues, while the histidine's imidazole (B134444) ring could form hydrogen bonds or engage in π-stacking interactions, collectively leading to a structural rearrangement upon binding. Investigating these changes typically involves high-resolution structural methods like X-ray crystallography and NMR spectroscopy, or biophysical techniques such as circular dichroism and fluorescence spectroscopy. plos.orguni-regensburg.de

Peptides can modulate enzyme activity through various mechanisms, including competitive inhibition, allosteric regulation, and direct participation in the catalytic process. elifesciences.org The specific amino acid residues of the peptide determine its mode of action. ijarsct.co.in

For the His-Lys dipeptide, both residues could play significant roles in modulating enzyme function:

Histidine: The imidazole side chain of histidine has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor. ijarsct.co.in If the dipeptide binds within or near an enzyme's active site, the histidine residue could participate in acid-base catalysis, potentially enhancing or interfering with the natural catalytic mechanism. ijarsct.co.in

Lysine: The primary amino group on the side chain of lysine is positively charged at physiological pH. ijarsct.co.in This allows it to form strong electrostatic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) on the enzyme surface. ijarsct.co.in Such binding could occur at the active site, blocking substrate access (competitive inhibition), or at a distant allosteric site, inducing a conformational change that alters catalytic efficiency. elifesciences.org

The combined effect of these residues could lead to potent and specific modulation of a target enzyme, a principle that is widely exploited in the design of peptide-based enzyme inhibitors and activators.

Investigation of Induced Conformational Changes in Target Proteins

Metal Ion Chelation and Coordination Chemistry

The His-Lys dipeptide contains multiple potential donor atoms for metal ion coordination, including the N-terminal α-amino group, the imidazole nitrogen atoms of histidine, the peptide backbone amide nitrogen, and the ε-amino group of lysine. This makes it an effective chelator for various biologically relevant metal ions. acs.orgmdpi.com

Copper(II) has a high affinity for histidine-containing peptides. at.uarsc.orgnih.gov The coordination geometry and stability of the resulting complexes are highly dependent on pH, as this affects the protonation state of the ligand's donor groups. rsc.orgrsc.org

At acidic to neutral pH, the primary binding sites for Cu(II) in a peptide with an N-terminal histidine are the N-terminal amino group and the imidazole nitrogen (N_im). mdpi.comcore.ac.uk As the pH increases, the peptide amide proton can dissociate, allowing the deprotonated amide nitrogen to coordinate with the metal ion. at.uanih.gov This creates a more stable, multidentate complex. In peptides where histidine is in the third position, a highly stable {NH₂, 2N⁻, N_Im} coordination mode known as the Amino-Terminal Copper and Nickel (ATCUN) binding motif can form at physiological pH. rsc.orgnih.gov

For the His-Lys dipeptide, Cu(II) coordination would likely initiate at the N-terminal histidine, involving the amino group and the imidazole ring. With increasing pH, the peptide bond nitrogen could deprotonate and participate in binding, forming a stable chelate ring. The lysine side-chain amino group could also be involved in coordination, although it is generally a weaker ligand for Cu(II) than the N-terminal amine or imidazole nitrogen. researchgate.net

Ligand exchange kinetics, which describe the rate at which a ligand in a complex is replaced by another, are also a crucial aspect of coordination chemistry. cmu.edu Studies on the Cu(II)-histidine system have revealed complex exchange reactions, including enantioselective effects in ligand exchange reactions attributed to associative substitution mechanisms. rsc.org

Table 2: Common Coordination Modes of Cu(II) with Histidine-Containing Peptides

| pH Range | Potential Donor Atoms Involved | Description | Reference |

|---|---|---|---|

| Acidic (~pH < 5) | N-terminal NH₂, Imidazole N | Initial binding often involves the most basic nitrogen donors. | rsc.orgcore.ac.uk |

| Neutral (~pH 5-8) | N-terminal NH₂, Imidazole N, Deprotonated Amide N | Formation of a more stable complex with the involvement of one peptide bond nitrogen. | rsc.orgnih.gov |

| Alkaline (~pH > 8) | N-terminal NH₂, Multiple Deprotonated Amide N's, Imidazole N | Formation of highly stable complexes, such as the ATCUN motif, involving multiple deprotonated amide nitrogens. | rsc.orgnih.gov |

The His-Lys dipeptide can also chelate other important metal ions, such as nickel(II) and zinc(II).

Nickel(II) Interaction: Ni(II) also shows a strong affinity for histidine-containing peptides. mdpi.comacs.org Combined pH-metric and spectroscopic studies on a peptide containing a His-His-Lys sequence revealed that Ni(II) binds to the imidazole nitrogens of the histidine residues in weakly acidic and neutral solutions. acs.orgnih.gov At higher pH, a series of square-planar complexes can form. acs.orgnih.gov For the His-Lys dipeptide, it is expected that the imidazole nitrogen of histidine and the N-terminal amino group would be the primary coordination sites for Ni(II). mdpi.com

Zinc(II) Interaction: Both histidine and lysine are considered key residues for chelating zinc ions. acs.org The interaction involves the imidazole nitrogen of histidine and the amino groups of both histidine and lysine. acs.orgresearchgate.net Theoretical calculations have highlighted the high affinity of Zn(II) for histidine, cysteine, and serine residues. researchgate.net Furthermore, a strong cation-π interaction between Zn(II) and the imidazole ring of histidine has been shown to significantly enhance the water affinity of histidine, a finding that has implications for the bioavailability and function of histidine-containing molecules. nih.gov

Table 3: Key Amino Acid Residues in His-Lys for Metal Ion Chelation

| Metal Ion | Key Residue(s) | Primary Binding Site(s) | Reference |

|---|---|---|---|

| Copper(II) | Histidine, Lysine | N-terminal NH₂, Imidazole N, Peptide Amide N, Lysine ε-NH₂ | mdpi.comrsc.org |

| Nickel(II) | Histidine | Imidazole N, N-terminal NH₂ | mdpi.comacs.orgnih.gov |

| Zinc(II) | Histidine, Lysine | Imidazole N (including cation-π interaction), N-terminal NH₂, Lysine ε-NH₂ | acs.orgnih.govresearchgate.net |

Copper(II) Binding Properties and Ligand Exchange Kinetics

Peptide-Membrane Interactions and Dynamics

The interaction of peptides with cellular membranes is a critical determinant of their biological activity. For the dipeptide Histidyl-lysine (His-Lys), these interactions are governed by the physicochemical properties of its constituent amino acids, histidine and lysine. The presence of positively charged residues, such as lysine and, depending on the pH, histidine, is a key feature determining their interaction with target membranes, which are often negatively charged. mdpi.com The initial approach is typically driven by electrostatic interactions between the cationic peptide and the anionic components of bacterial membranes, such as phosphatidylglycerol and cardiolipin. frontiersin.orgnih.gov Following this initial binding, hydrophobic interactions between the peptide and the membrane phospholipids (B1166683) play a crucial role. frontiersin.org

Peptides containing lysine and histidine residues can induce membrane permeabilization, a fundamental process for many antimicrobial peptides (AMPs). mdpi.com The amphipathic nature of such peptides allows them to disrupt the lipid bilayer. frontiersin.org While the His-Lys dipeptide itself is small, its behavior provides insight into the roles these residues play in larger peptides that utilize established permeabilization mechanisms.

Several models describe how peptides can disrupt a membrane once they reach a sufficient concentration on its surface:

Carpet Model: In this mechanism, peptides accumulate on the surface of the lipid bilayer, covering it in a carpet-like fashion. mdpi.com This disruption of the membrane surface can lead to micellization and the eventual disintegration of the membrane without the formation of discrete pores. frontiersin.orgmdpi.com

Pore Formation (Barrel-Stave or Toroidal): Alternatively, peptides can insert themselves into the membrane to form pores. In the "barrel-stave" model, peptides assemble like staves in a barrel to form a channel through the membrane. In the "toroidal pore" or "wormhole" model, the inserted peptides induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water-filled channel lined by both peptides and lipid head groups. mdpi.commdpi.com

The translocation of His-Lys across membranes is significantly influenced by pH due to the ionizable imidazole side chain of histidine. The pKa of this group is approximately 6.0, meaning it is predominantly uncharged and more hydrophobic at physiological pH (~7.4) but becomes positively charged in acidic environments (pH < 6.0), such as those found in endosomes or lysosomes. nih.govbakerlab.org

This pH-dependent charge switching is a key mechanism for mediating membrane interaction and translocation. nih.gov At neutral or alkaline pH, the less-charged peptide can more easily insert into the hydrophobic core of the lipid bilayer. researchgate.net Upon encountering the acidic environment of an endosome after cellular uptake, the protonation of histidine residues increases the peptide's positive charge and hydrophilicity. nih.govbakerlab.org This change in charge can lead to several outcomes:

Repulsion and Release: The increased electrostatic repulsion can disrupt interactions with other molecules, such as nucleic acids in a transfection complex, releasing the peptide within the endosome. nih.gov

Membrane Disruption: The now highly-charged peptide can interact strongly with the inner leaflet of the endosomal membrane, leading to its disruption and the release of endosomal contents into the cytoplasm. bakerlab.org This process is a common strategy employed by cell-penetrating peptides (CPPs) and other drug delivery systems. nih.gov

Studies with histidine-rich peptides have demonstrated this pH-triggered change in topology, shifting from a transmembrane alignment at neutral pH to an orientation parallel to the membrane surface at acidic pH, which corresponds with membrane disruption. nih.gov

Permeabilization and Insertion Mechanisms into Lipid Bilayers

Role in Amino Acid Metabolism and Associated Biochemical Pathways (Mechanistic, non-clinical)

Once inside the cell, dipeptides like His-Lys are typically hydrolyzed by intracellular peptidases into their constituent amino acids, L-histidine and L-lysine. These free amino acids then enter the cell's metabolic pathways.

The uptake of di- and tripeptides across cellular membranes is mediated by specific carrier proteins, primarily from the Solute Carrier 15 (SLC15) family. nih.gov These transporters, such as PepT1 (SLC15A1) and PepT2 (SLC15A2), are proton-coupled symporters, meaning they utilize the electrochemical proton gradient to drive peptide uptake. nih.govresearchgate.net Another related transporter, PHT1 (SLC15A4), is found in the lysosomal membranes of immune cells and transports both histidine and a range of di- and tripeptides. nih.govresearchgate.net

The substrate specificity of these transporters is broad, allowing them to recognize and transport thousands of different di- and tripeptides. nih.gov However, the efficiency of transport can be influenced by the properties of the substrate peptide, including the identity and position of its amino acids.

Charge and Position: The presence and location of charged residues can significantly affect transport kinetics. Studies on fish PepT1 transporters demonstrated that the transport of dipeptides containing lysine (a cationic amino acid) is highly dependent on the transporter subtype and the position of the lysine residue (N- or C-terminus). uib.no For example, in Atlantic salmon PepT1b, dipeptides with lysine in the N-terminal position (like Lys-Gly) produced larger transport currents than those with lysine in the C-terminal position (like Gly-Lys). uib.no

pH Dependence: The activity of these H+-coupled transporters is inherently pH-dependent. For instance, the lysosomal transporter PHT1 shows maximum transport activity at around pH 6.5, which decreases at more acidic conditions. nih.govresearchgate.net The optimal pH for the plant lysine-histidine transporter LHT2 is between 4 and 5. uniprot.org

Computational and experimental studies suggest that the N-terminal residue of a dipeptide may play a more critical role in determining specificity, as it often forms key hydrogen bonds with polar residues in the transporter's binding site. nih.gov

The transport of His-Lys into a cell, followed by its hydrolysis, directly increases the intracellular concentrations of free L-histidine and L-lysine. This mechanism can serve as an efficient way to supply amino acids to cells. Studies have shown that dipeptides can be more effective than an equivalent mixture of free amino acids in supporting cellular growth, particularly under nutritionally stressed conditions. conicet.gov.ar This suggests that peptide transport can be a more efficient route for amino acid assimilation. conicet.gov.ar

Research using a Lys-Lys dipeptide has demonstrated its ability to influence amino acid metabolism and alleviate lysine deficiency in both in vitro and in vivo models. nih.gov Oral administration of a Lys-Lys dipeptide to suckling piglets was shown to significantly increase the serum concentrations of not only lysine but also other amino acids like threonine, phenylalanine, and proline. nih.gov The use of dipeptides like lysylalanine has also been employed experimentally to intentionally elevate the intracellular levels of lysine in bacteria. asm.org Therefore, the uptake of His-Lys serves as a direct source for these two amino acids, impacting their respective cellular pools and influencing downstream metabolic processes and protein synthesis. nih.gov

Dipeptide Transport Systems and Their Substrate Specificity

Participation in Non-Enzymatic Reactions (e.g., Maillard Reaction Models)

The His-Lys dipeptide can participate in non-enzymatic browning, most notably the Maillard reaction. This complex series of reactions occurs between the amino group of amino acids, peptides, or proteins and the carbonyl group of reducing sugars, typically under heat. researchgate.net It is responsible for the development of color and flavor in many cooked foods.

In model systems studying the Maillard reaction, the structure of the peptide has been shown to play a critical role in the profile of the resulting volatile compounds, such as pyrazines. researchgate.net Studies comparing different lysine-containing dipeptides have revealed that the amino acid sequence (e.g., His-Lys vs. Lys-His) significantly affects the type and quantity of pyrazines formed. researchgate.netnih.gov

In a model system reacting glucose with various dipeptides, the total pyrazine (B50134) content generated from His-Lys was lower than that from Arg-Lys. researchgate.netnih.gov However, the His-Lys model produced a greater variety of pyrazines compared to some other dipeptides. mdpi.com For example, the Lys-His model generated 18 different pyrazines, while the Lys-Arg model produced only nine. mdpi.com This highlights the influence of the adjacent amino acid (histidine in this case) on the reaction pathways. Tetramethylpyrazine (TMP), 2,5-dimethylpyrazine (B89654) (2,5-DMP), and 2,6-dimethylpyrazine (B92225) (2,6-DMP) are among the most abundant pyrazines formed in models using His-Lys. researchgate.net

V. Advanced Analytical Methodologies for Research Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification in Complex Research Matrices

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a premier analytical technique for the sensitive and selective quantification of peptides like His-Lys in complex samples such as plasma, tissue extracts, and cell culture media. bioanalysis-zone.comnih.gov The inherent complexity of these biological matrices can cause "matrix effects," where other components interfere with the ionization of the target analyte, potentially suppressing or enhancing the signal and leading to inaccurate quantification. nih.govchromatographyonline.com

To overcome these challenges, specific LC-MS/MS methods are developed. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining and separating highly polar molecules like dipeptides, which may not be well-retained by traditional reversed-phase columns. researchgate.net The use of stable isotope-labeled internal standards, such as uniformly ¹³C and ¹⁵N-labeled amino acids, is a critical strategy to compensate for matrix effects and ensure accurate quantification. nih.gov

Derivatization is another common approach to enhance the chromatographic separation and detection sensitivity of amino acids and dipeptides. nih.govmdpi.com Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to label the primary and secondary amines of the His-Lys dipeptide, improving its retention and ionization efficiency. nih.gov In targeted analyses, Multiple Reaction Monitoring (MRM) is frequently employed, where the mass spectrometer is set to detect a specific precursor ion of the derivatized or underivatized dipeptide and its characteristic product ions, providing exceptional specificity and reducing background noise. nih.govmdpi.com High-resolution mass spectrometry (HRMS) systems, such as Time-of-Flight (TOF) instruments, offer enhanced selectivity by distinguishing the target peptide from matrix interferences with high mass accuracy, further improving quantitative performance. sciex.com

Table 1: Example LC-MS/MS Parameters for Dipeptide Analysis in Biological Matrices This table is a composite of typical parameters and does not represent a single study.

| Parameter | Setting | Purpose/Rationale | Reference |

|---|---|---|---|

| Chromatography | |||

| LC Column | HILIC or Intrada Amino Acid | Provides better retention for polar dipeptides. | researchgate.netnih.gov |

| Mobile Phase A | Aqueous solution with buffer (e.g., 100 mM ammonium (B1175870) formate) | Controls pH and aids in analyte ionization. | nih.gov |

| Mobile Phase B | Acetonitrile with additives (e.g., formic acid) | Organic solvent for gradient elution. | nih.govmdpi.com |

| Elution | Gradient | Separates a wide range of analytes with different polarities. | nih.gov |

| Flow Rate | 0.6 mL/min | Typical analytical flow rate for efficient separation. | nih.gov |

| Mass Spectrometry | |||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Peptides readily form positive ions by gaining protons. | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) or High-Resolution MS/MS | Provides high selectivity and sensitivity for quantification. | nih.govsciex.com |

| Internal Standard | Stable isotope-labeled analogue | Corrects for matrix effects and variations in sample processing. | nih.gov |

Capillary Electrophoresis (CE) for Purity Assessment and Charge State Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like the His-Lys dipeptide. nih.govaun.edu.eg It is a valuable tool for assessing the purity of synthetic peptide preparations and for profiling the charge state of the molecule under different pH conditions. researchgate.net Separation in CE is based on the charge-to-size ratio of the analyte. The technique requires minimal sample volume and can provide rapid analysis times. mdpi.comresearchgate.net

For purity assessment, Capillary Zone Electrophoresis (CZE) can effectively separate the main His-Lys dipeptide from impurities such as deletion sequences, incompletely deprotected peptides, or by-products from synthesis. mdpi.com The high efficiency of CE allows for the resolution of components that may be difficult to separate by HPLC. nih.gov

The charge state of the His-Lys dipeptide is highly dependent on pH due to its ionizable side chains: the imidazole (B134444) ring of histidine (pKa ≈ 6.0) and the ε-amino group of lysine (B10760008) (pKa ≈ 10.5), in addition to the N-terminal amino group and the C-terminal carboxyl group. nih.gov By varying the pH of the background electrolyte (BGE), CE can be used to profile these charge states. For example, at a low pH (e.g., 2.5), all amine groups will be protonated, giving the dipeptide a net positive charge. As the pH increases, the groups will deprotonate, changing the net charge and, consequently, the electrophoretic mobility. This ability to probe charge heterogeneity is a unique advantage of CE. researchgate.net

Table 2: Typical Capillary Electrophoresis Conditions for Peptide Analysis This table is a composite of typical parameters and does not represent a single study.

| Parameter | Setting | Purpose/Rationale | Reference |

|---|---|---|---|

| Capillary | Fused-silica (uncoated) | Standard capillary material for CE. | mdpi.com |

| Capillary Dimensions | 30-70 cm length, 50 µm inner diameter | Common dimensions providing good resolution and sensitivity. | mdpi.comresearchgate.net |

| Background Electrolyte (BGE) | Phosphate (B84403) or Borate buffer | Maintains stable pH and conductivity for separation. | mdpi.comresearchgate.net |

| pH of BGE | 2.5 - 9.2 | Varied to manipulate the charge state of the analyte for optimal separation or charge profiling. | mdpi.comresearchgate.net |

| Separation Voltage | 15-30 kV | Driving force for electrophoretic migration. | researchgate.netresearchgate.net |

| Detection | UV Absorbance (e.g., 200-220 nm) | Peptides absorb UV light due to the peptide bond. | mdpi.com |

| Injection | Hydrodynamic (Pressure) | Introduces a small, precise plug of sample into the capillary. | mdpi.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and the analytical characterization of peptides like His-Lys. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, separating peptides based on their hydrophobicity. nih.govhplc.eu

For preparative purification, crude synthetic His-Lys hydrobromide salt is dissolved and injected onto an RP-HPLC column (e.g., a C18 column). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used to elute the components. nih.gov The mobile phase often contains an ion-pairing agent, such as trifluoroacetic acid (TFA), which forms ion pairs with the charged groups on the peptide, thereby increasing its hydrophobicity and improving peak shape. hplc.eu Fractions are collected as they elute from the column, and those containing the pure product, as determined by subsequent analytical runs, are pooled and lyophilized to obtain the purified peptide. nih.gov

For analytical characterization, RP-HPLC is used to determine the purity of the final product. A high-purity sample should yield a single, sharp, symmetrical peak. The presence of other peaks indicates impurities. hplc.eu The retention time of the peptide is a characteristic property under specific chromatographic conditions. By comparing the retention time to a known standard, HPLC can be used for identification. Other HPLC modes, such as ion-exchange chromatography (IEX) and HILIC, can provide complementary information based on charge and polarity, respectively. nih.govsielc.com

Table 3: Representative RP-HPLC Parameters for Peptide Analysis and Purification This table is a composite of typical parameters and does not represent a single study.

| Parameter | Analytical Application | Preparative Application | Reference |

|---|---|---|---|

| Column | C18, 4.6 mm I.D. x 150-250 mm | C18, ≥10 mm I.D. x 250 mm | hplc.eunih.gov |

| Particle Size | 3-5 µm | 5-10 µm | hplc.eunih.gov |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | hplc.eu |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | hplc.eu |

| Elution | Linear Gradient (e.g., 5-60% B over 30 min) | Step or Linear Gradient | hplc.eushodex.com |

| Flow Rate | 1.0 mL/min | ≥3 mL/min | nih.gov |

| Detection | UV at 210-220 nm | UV at 220 or 280 nm | sielc.comshodex.com |

Development of Novel Biosensors and Detection Systems for Histidyl-Lysine

The development of novel biosensors offers promising avenues for the rapid, sensitive, and selective detection of His-Lys and its constituent amino acids. oup.com These systems often leverage the unique chemical properties of the histidine and lysine residues. Many biosensors for histidine-containing peptides are based on the strong coordination interaction between the imidazole side chain of histidine and metal ions, particularly copper (Cu²⁺). nih.gov

One approach involves fluorescent probes. For instance, a peptide probe can be designed where the binding of Cu²⁺ quenches its fluorescence; the subsequent introduction of a stronger Cu²⁺-chelating agent like a histidine-containing peptide can displace the ion and restore fluorescence, creating a "turn-on" signal for detection. nih.govresearchgate.net Electrochemical biosensors represent another major class. These can be developed by modifying an electrode with components that interact specifically with the target analyte, leading to a measurable change in electrical signal. nih.gov

Auxotrophy-based biosensors have also been developed using engineered microorganisms, such as E. coli, that are unable to synthesize a specific amino acid (e.g., histidine or lysine). plos.org The growth of these auxotrophic strains in a minimal medium becomes directly proportional to the concentration of the specific amino acid in the sample, which can be measured via optical density or fluorescence from an integrated reporter gene. plos.org While many systems target individual amino acids, the principles can be extended to dipeptides, particularly after enzymatic hydrolysis to release the constituent amino acids. plos.org

Table 4: Overview of Biosensor Types for Histidine and Lysine Detection This table summarizes general principles and findings.

| Biosensor Type | Principle of Detection | Target Analyte(s) | Typical Detection Limit | Reference |

|---|---|---|---|---|

| Fluorescent Probe | Metal-ion displacement (e.g., Cu²⁺) leads to fluorescence "turn-on" or "turn-off". | Histidine, Lysine, Cu²⁺ | Nanomolar (nM) range | nih.govresearchgate.net |

| Electrochemical | Coordination of peptide-Cu²⁺ complexes on an electrode surface generates a signal. | Peptides, Caspase-3 activity | Varies by design | nih.gov |

| Colorimetric | Peptide-copper complexes catalyze a chromogenic reaction. | Peptides, Epinephrine | Nanogram/mL (ng/mL) range | nih.gov |

| Auxotrophy-based | Growth of engineered bacteria is dependent on the presence of the target amino acid. | Histidine, Lysine | Micromolar (µM) range | plos.org |

Vi. Mechanistic Studies in Biological Systems in Vitro and Pre Clinical Research Models

Cellular Uptake, Intracellular Trafficking, and Localization